molecular formula C18H18O3 B14474000 2-Methylpropyl 4-benzoylbenzoate CAS No. 67055-74-7

2-Methylpropyl 4-benzoylbenzoate

Cat. No.: B14474000
CAS No.: 67055-74-7
M. Wt: 282.3 g/mol
InChI Key: YEGYGCAGMCAEIH-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-benzoylbenzoate is an organic compound with the molecular formula C17H18O3. It is an ester derived from the reaction between 4-benzoylbenzoic acid and 2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Nucleophiles like hydroxide ions (OH) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Benzoylbenzoic acid

    Reduction: 2-Methylpropyl 4-hydroxybenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

2-Methylpropyl 4-benzoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-benzoylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-benzoylbenzoic acid and 2-methylpropanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-benzoylbenzoate
  • Ethyl 4-benzoylbenzoate
  • Propyl 4-benzoylbenzoate

Uniqueness

2-Methylpropyl 4-benzoylbenzoate is unique due to the presence of the 2-methylpropyl group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

67055-74-7

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-methylpropyl 4-benzoylbenzoate

InChI

InChI=1S/C18H18O3/c1-13(2)12-21-18(20)16-10-8-15(9-11-16)17(19)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

YEGYGCAGMCAEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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